molecular formula C6H7NNaO3S B073694 Sodium 3-aminobenzenesulfonate CAS No. 1126-34-7

Sodium 3-aminobenzenesulfonate

Cat. No.: B073694
CAS No.: 1126-34-7
M. Wt: 196.18 g/mol
InChI Key: FWKVAEVXCJQSGA-UHFFFAOYSA-N
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Description

It appears as a white crystalline powder and is primarily used as an intermediate in the production of dyes and pharmaceuticals . This compound is known for its solubility in water and alcohols, making it versatile for various applications.

Mechanism of Action

Target of Action

Sodium 3-aminobenzenesulfonate, also known as metanilic acid sodium salt , is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, including this compound .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects the biochemical pathway of nucleotide synthesis. Folic acid is a crucial co-factor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts the production of DNA in bacteria .

Pharmacokinetics

As a sulfonamide, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of DNA synthesis by this compound leads to the cessation of bacterial growth and replication . This results in the bacteriostatic effect of the compound, effectively controlling the spread of bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-aminobenzenesulfonate is typically synthesized through the sulfonation of nitrobenzene followed by reduction. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-aminobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Sodium 3-aminobenzenesulfonate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific positioning of the amino group, which influences its reactivity and suitability for various applications, particularly in dye synthesis and pharmaceuticals .

Properties

CAS No.

1126-34-7

Molecular Formula

C6H7NNaO3S

Molecular Weight

196.18 g/mol

IUPAC Name

sodium;3-aminobenzenesulfonate

InChI

InChI=1S/C6H7NO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);

InChI Key

FWKVAEVXCJQSGA-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+]

SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N.[Na]

1126-34-7

Related CAS

121-47-1 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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